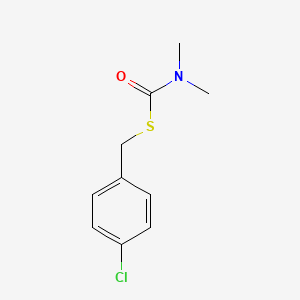
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromine atom, two methyl groups, a carbonyl group, and a carboxamide group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the thiazole derivative with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Condensation Reactions: The carbonyl and carboxamide groups can participate in condensation reactions with other carbonyl compounds or amines.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Nucleophiles such as amines, thiols, alkoxides
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution Products: Various substituted thiazoles depending on the nucleophile used
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiazolidines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-oxo-1,2-thiazole-2(3H)-carboxamide: Lacks the two methyl groups.
N,5-Dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide: Lacks the bromine atom.
4-Bromo-N-methyl-3-oxo-1,2-thiazole-2(3H)-carboxamide: Has only one methyl group.
Uniqueness
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide is unique due to the combination of its bromine atom, two methyl groups, and carboxamide functionality, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
26541-82-2 |
|---|---|
Molecular Formula |
C6H7BrN2O2S |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
4-bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2-carboxamide |
InChI |
InChI=1S/C6H7BrN2O2S/c1-3-4(7)5(10)9(12-3)6(11)8-2/h1-2H3,(H,8,11) |
InChI Key |
DZTBMORSQXCVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(S1)C(=O)NC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


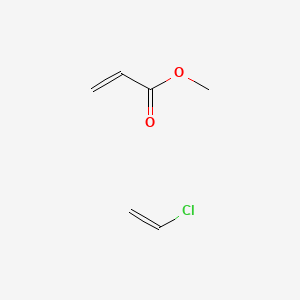
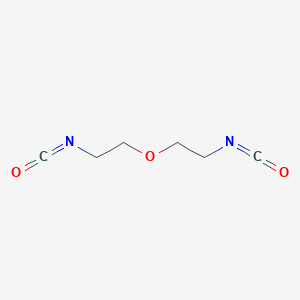
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
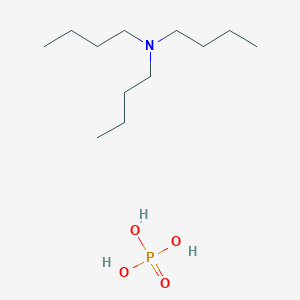
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
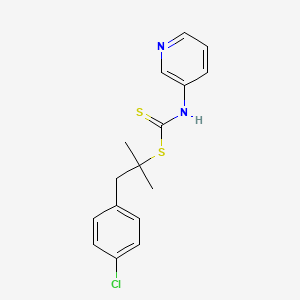
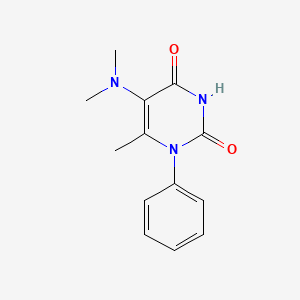
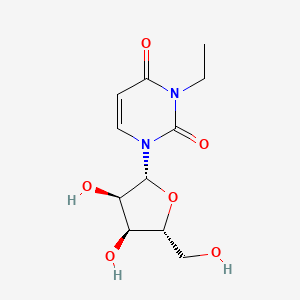
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)
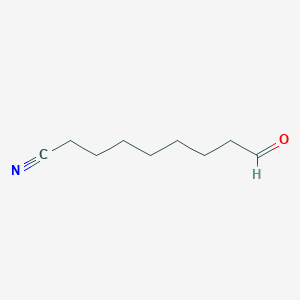

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
